5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-16-4-6-18(7-5-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-14-12-27(13-15-28)19-8-10-20(31-3)11-9-19/h4-11,21,30H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWXJBSQSCZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. The compound exhibits inhibitory effects on these enzymes, potentially increasing acetylcholine levels.
Cellular Effects
In cellular contexts, 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may influence various cellular processes. Its interactions with AChE and BChE could impact cell signaling pathways and gene expression related to cholinergic transmission
Molecular Mechanism
The molecular mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves binding interactions with biomolecules such as AChE and BChE. It acts as an inhibitor for these enzymes, potentially leading to changes in gene expression and neurotransmitter levels.
Biologische Aktivität
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.6 g/mol. Its structural features include a thiazole ring fused with a triazole moiety and a piperazine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 898368-34-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly through its piperazine moiety, which is known for its affinity towards serotonin and dopamine receptors. This interaction may lead to neuroprotective effects and potential therapeutic applications in neurological disorders.
Neuroprotective Effects
Research indicates that derivatives similar to this compound exhibit significant neuroprotective activity. In studies involving models of cerebral ischemia, compounds with similar structures have shown the ability to prolong survival times in animal models subjected to acute cerebral ischemia, suggesting their potential as neuroprotective agents .
Antimicrobial Activity
Some studies suggest that compounds containing the thiazolo-triazole framework demonstrate antimicrobial properties. The presence of the piperazine ring enhances their efficacy against various bacterial strains by potentially inhibiting key enzymatic pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. For instance, derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer’s disease and other conditions .
Case Studies and Research Findings
- Neuroprotective Activity : A study demonstrated that similar compounds significantly reduced mortality rates in mice subjected to induced cerebral ischemia. The results indicated that these compounds could be developed as neuroprotective agents for stroke management .
- Antimicrobial Testing : In vitro studies have shown that compounds with the thiazolo-triazole structure exhibit antibacterial activity against several strains of bacteria. The IC50 values for these compounds were significantly lower compared to standard antibiotics .
- Enzyme Inhibition Profiles : Compounds similar to this one were tested for their ability to inhibit AChE and urease. The results indicated strong inhibitory effects with IC50 values in the low micromolar range, suggesting potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disorders
Research indicates that compounds containing piperazine and thiazole moieties have potential as adenosine A2A receptor antagonists , which are promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These receptors play a significant role in modulating neurotransmitter release and neuronal excitability, making them attractive targets for drug development .
Antitumor Activity
The compound's structure suggests it may inhibit tumor growth by interfering with the signaling pathways involved in cancer cell proliferation. Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to induce apoptosis or inhibit angiogenesis .
Antidepressant Effects
Given its piperazine component, there is potential for this compound to exhibit antidepressant properties. Piperazine derivatives are known to interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that modifications to the piperazine structure can enhance these effects .
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals evaluated various thiazolo derivatives for their neuroprotective properties. The results indicated that certain compounds exhibited significant binding affinity to adenosine A2A receptors, which correlated with improved outcomes in neurodegenerative models .
Case Study 2: Antitumor Activity Assessment
In vitro studies assessed the cytotoxicity of thiazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibited IC50 values in the low micromolar range against several types of cancer cells, indicating promising antitumor activity .
Case Study 3: Antidepressant Screening
A recent investigation into the antidepressant potential of piperazine-containing compounds revealed that modifications to the piperazine structure enhanced their affinity for serotonin receptors. This suggests that similar modifications to the target compound could yield effective antidepressants .
Vergleich Mit ähnlichen Verbindungen
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 869344-07-0)
- Structural Differences :
- Piperazine substituent : 3-Chlorophenyl vs. 4-methoxyphenyl in the target compound.
- Aromatic group : 4-Ethoxy-3-methoxyphenyl vs. p-tolyl.
- The 4-ethoxy-3-methoxyphenyl substituent introduces steric bulk and polarity, which may reduce blood-brain barrier penetration relative to the lipophilic p-tolyl group .
Triazolone-Piperazine Derivatives (PF 43(1), 2017)
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Key Differences :
Thiazolo-Triazole Hybrids
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Features : Combines pyrazole and triazole-thiadiazole moieties.
- Biological Relevance :
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Comparison :
Halogen-Substituted Analogs
Isostructural Fluorophenyl Derivatives (Compounds 4 and 5, )
- Structural Data :
- Triclinic, P¯1 symmetry with two independent molecules per asymmetric unit.
- Fluorophenyl groups adopt perpendicular orientations, enhancing π-stacking interactions.
- Activity Implications :
Comparative Data Table
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
